molecular formula C13H7Cl2N3O2 B13682838 6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13682838
M. Wt: 308.12 g/mol
InChI Key: PNWLEXJGDJOPMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-component reactions. One efficient method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide . This method is advantageous due to its high atom economy, operational simplicity, and the use of readily available starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antimicrobial properties could be due to its interaction with bacterial or viral proteins, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
  • 5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine

Uniqueness

6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two chloro groups at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties .

Properties

Molecular Formula

C13H7Cl2N3O2

Molecular Weight

308.12 g/mol

IUPAC Name

6,8-dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7Cl2N3O2/c14-8-5-10(15)13-16-11(7-17(13)6-8)9-3-1-2-4-12(9)18(19)20/h1-7H

InChI Key

PNWLEXJGDJOPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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